N-cyclopropyl-4-(piperidin-4-ylmethoxy)benzamide hydrochloride
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Overview
Description
N-cyclopropyl-4-(piperidin-4-ylmethoxy)benzamide hydrochloride is a chemical compound with the molecular formula C16H23ClN2O2. It is known for its unique structure, which includes a cyclopropyl group, a piperidine ring, and a benzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-(piperidin-4-ylmethoxy)benzamide hydrochloride typically involves the reaction of 4-(piperidin-4-ylmethoxy)benzoic acid with cyclopropylamine. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-(piperidin-4-ylmethoxy)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the benzamide moiety can be modified.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-cyclopropyl-4-(piperidin-4-ylmethoxy)benzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-(piperidin-4-ylmethoxy)benzamide hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide
- N-methyl-4-(piperidin-4-yl)benzamide
- 4-(2-chlorophenoxy)-N-(1-(2,6-difluorobenzyl)piperidin-4-yl)benzamide .
Uniqueness
N-cyclopropyl-4-(piperidin-4-ylmethoxy)benzamide hydrochloride stands out due to its unique combination of a cyclopropyl group and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
CAS No. |
1306739-74-1 |
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Molecular Formula |
C16H22N2O2 |
Molecular Weight |
274.36 g/mol |
IUPAC Name |
N-cyclopropyl-4-(piperidin-4-ylmethoxy)benzamide |
InChI |
InChI=1S/C16H22N2O2/c19-16(18-14-3-4-14)13-1-5-15(6-2-13)20-11-12-7-9-17-10-8-12/h1-2,5-6,12,14,17H,3-4,7-11H2,(H,18,19) |
InChI Key |
RFGAXPFCWLDEHX-UHFFFAOYSA-N |
SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)OCC3CCNCC3 |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)OCC3CCNCC3 |
Origin of Product |
United States |
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